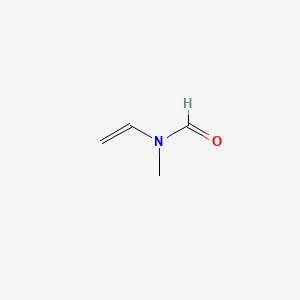
1-(2-(p-Carboxyphenoxy)ethyl)-4-phenylisonipecotic acid diethyl ester hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, phenyl groups, and ethoxycarbonylphenoxy moieties, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of phenyl and ethoxycarbonylphenoxy groups through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with a bromide source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Wissenschaftliche Forschungsanwendungen
ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
- ETHYL1-[2-(4-METHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE
- ETHYL1-[2-(4-ACETOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE
Comparison: Compared to similar compounds, ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE exhibits unique structural features that may enhance its reactivity and specificity towards certain molecular targets. Its ethoxycarbonylphenoxy group, for instance, may confer distinct chemical properties that differentiate it from its methoxycarbonyl or acetoxycarbonyl analogs.
Eigenschaften
CAS-Nummer |
102895-60-3 |
|---|---|
Molekularformel |
C25H32BrNO5 |
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
ethyl 1-[2-(4-ethoxycarbonylphenoxy)ethyl]-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C25H31NO5.BrH/c1-3-29-23(27)20-10-12-22(13-11-20)31-19-18-26-16-14-25(15-17-26,24(28)30-4-2)21-8-6-5-7-9-21;/h5-13H,3-4,14-19H2,1-2H3;1H |
InChI-Schlüssel |
XJYDTSUUPWMCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC[NH+]2CCC(CC2)(C3=CC=CC=C3)C(=O)OCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)








